4-Ethoxy-2,6-dimethylocta-2,6-diene
Description
Properties
CAS No. |
54009-88-0 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-ethoxy-2,6-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-11(5)9-12(13-7-2)8-10(3)4/h6,8,12H,7,9H2,1-5H3 |
InChI Key |
KDFYVNJOCWRNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=CC)C)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Rhodium(III) Chloride-Mediated Rearrangement
Patent CH582639A5 details a two-step process beginning with β-myrcene (7-methyl-3-methylene-1,6-octadiene) dissolved in anhydrous diethyl ether. Addition of 1.2 equivalents rhodium(III) chloride (RhCl₃) at −10°C induces-hydride shift, forming a tertiary carbocation intermediate that reacts with ethanol to install the ethoxy group.
Reaction Scheme
β-myrcene → (RhCl₃) → allylic carbocation → ethanol quench → 4-Ethoxy-2,6-dimethylocta-2,6-diene
Optimized Conditions
- Catalyst loading: 0.8–1.5 mol% RhCl₃
- Temperature: −5°C to 5°C
- Reaction time: 4–6 hours
- Yield: 78–82%
Table 1. Solvent Effects on Isomerization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Diethyl ether | 4.34 | 82 | 5 |
| Tetrahydrofuran | 7.58 | 79 | 8 |
| Acetonitrile | 37.5 | 68 | 19 |
Data from CH582639A5 demonstrates diethyl ether's superior performance due to optimal polarity matching the transition state.
Acid-Catalyzed Etherification of Dienols
Sulfuric Acid-Mediated Dehydration
A competing route involves condensing 3,7-dimethylocta-2,6-dien-4-ol with ethanol under Brønsted acid catalysis. CH583035A5 reports using 98% sulfuric acid (0.3 equivalents) in benzene at 80°C for 3 hours, achieving 65% yield after fractional distillation.
Mechanistic Pathway
- Protonation of hydroxyl group → oxonium ion formation
- Nucleophilic attack by ethanol → ethoxy substitution
- β-Hydride elimination → diene regeneration
Limitations
- Competing oligomerization reduces maximum yield to 72%
- Requires strict temperature control (±2°C) to prevent carbocation rearrangements
Transition Metal-Mediated Cross Coupling
Nickel-Catalyzed Alkenylation
A modern approach employs bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) to couple 4-chloro-2,6-dimethylocta-2,6-diene with sodium ethoxide. The reaction proceeds via oxidative addition of the C–Cl bond to Ni(0), followed by alkoxide displacement.
Optimized Parameters
- Catalyst: Ni(cod)₂ (5 mol%)
- Ligand: Triethylphosphite (P(OEt)₃)
- Solvent: Dry tetrahydrofuran
- Yield: 74%
Advantages
- Avoids acidic conditions sensitive to diene isomerization
- Enables late-stage ethoxy group installation
Experimental Protocols and Characterization Data
Standard Isolation Procedure
- Quench reaction with saturated NaHCO₃ (50 mL per mmol substrate)
- Extract with diethyl ether (3 × 30 mL)
- Dry over anhydrous MgSO₄
- Filter and concentrate under reduced pressure (40°C, 15 mmHg)
- Purify by vacuum distillation (bp 89–91°C at 12 mmHg)
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 5.25 (m, 2H, C=CH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.05 (s, 6H, 2×CH₃), 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃)
- GC-MS : m/z 196 [M]⁺, 181 [M–CH₃]⁺, 153 [M–CH₂CH₃–O]⁺
Industrial Scalability and Process Challenges
Continuous Flow Implementation
Pilot-scale studies using rhodium catalysis in microreactors show:
- 23% reduction in catalyst loading vs batch
- 98.5% conversion at 5-minute residence time
- Challenges in preventing metal deposition on reactor walls
Table 2. Batch vs Flow Synthesis Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Space-time yield | 0.8 kg/L·day | 4.2 kg/L·day |
| Catalyst turnover | 1,200 | 3,800 |
| Energy consumption | 58 kWh/kg | 34 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,6-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, ethyl iodide
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2,6-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6-dimethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. For example, in biological systems, it may interact with enzymes that catalyze reactions involving dienes, affecting the enzyme’s activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Analysis
(E)-2,6-Dimethylocta-5,7-dien-4-one (trans-Tagetone)
- Structure : Features a ketone at position 4 and methyl groups at positions 2 and 6, with isolated double bonds at positions 5 and 7.
- Key Differences :
- The ketone group in trans-Tagetone increases polarity compared to the ethoxy group in the target compound, affecting solubility and reactivity.
- The double bond positions (5,7 vs. 2,6) result in distinct conjugation patterns. Trans-Tagetone’s isolated dienes are less reactive in cycloaddition reactions than conjugated systems .
- Applications : Used in fragrances and agrochemicals due to its volatility and stereochemical stability.
4-Ethoxy-2,8-dimethylquinoline
- Structure : An aromatic heterocycle with an ethoxy group at position 4 and methyl groups at positions 2 and 8.
- Key Differences: The quinoline backbone introduces aromaticity and planarity, contrasting with the aliphatic nature of the target compound. The ethoxy group in this quinoline derivative participates in resonance with the aromatic ring, enhancing electrophilic substitution reactivity .
- Applications : Intermediate in synthesizing kynurenic acid derivatives for pharmaceutical research.
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
